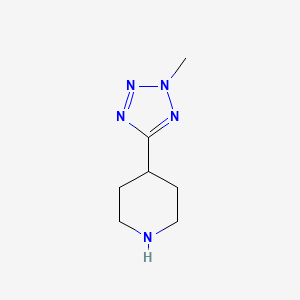
4-(2-methyl-2H-tetrazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-methyl-2H-tetrazol-5-yl)piperidine is a chemical compound that features a tetrazole ring attached to a piperidine ring. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres for carboxylic acids in drug design. The presence of the piperidine ring further enhances its potential for various applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)piperidine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a nucleophilic substitution reaction to attach the tetrazole to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-(2-methyl-2H-tetrazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the piperidine ring, depending on the reagents used.
Substitution: Both the tetrazole and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.
科学的研究の応用
4-(2-methyl-2H-tetrazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-(2-methyl-2H-tetrazol-5-yl)piperidine involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-(2-Methyl-2H-tetrazol-5-yl)-benzoic acid
- 4-(2-Methyl-2H-tetrazol-5-yl)-phenylamine
Uniqueness
4-(2-methyl-2H-tetrazol-5-yl)piperidine is unique due to the combination of the tetrazole and piperidine rings, which confer distinct chemical and biological properties. The tetrazole ring provides a high degree of stability and the ability to form multiple hydrogen bonds, while the piperidine ring enhances solubility and membrane permeability. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H13N5 |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
4-(2-methyltetrazol-5-yl)piperidine |
InChI |
InChI=1S/C7H13N5/c1-12-10-7(9-11-12)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 |
InChIキー |
HYYSQRRWPZZEMM-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(N=N1)C2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

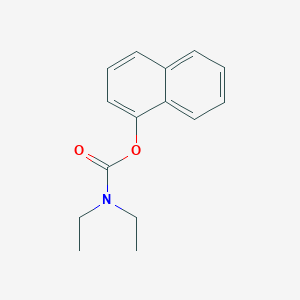
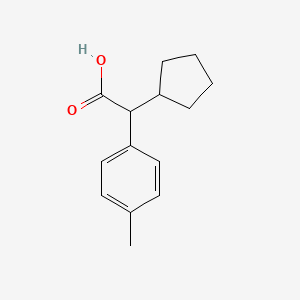
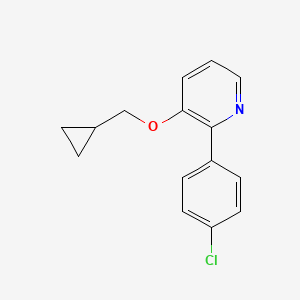
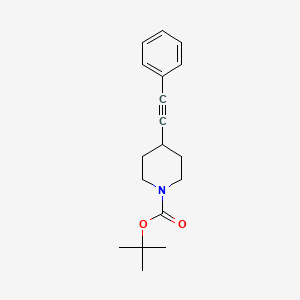
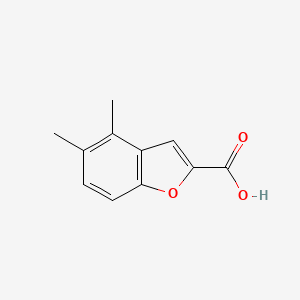
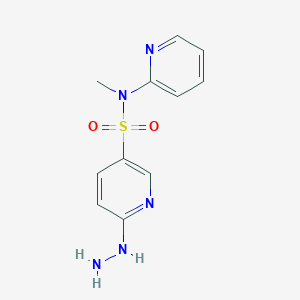
![6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8699297.png)
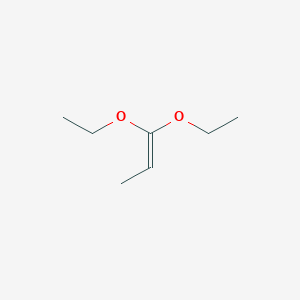
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8699314.png)
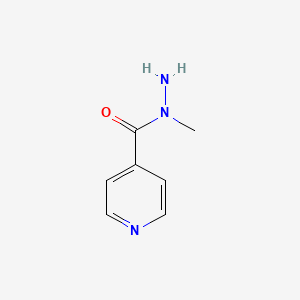
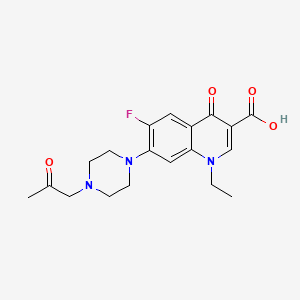

![2-Hydroxymethyl-1-methylimidazo[4,5-c]pyridine](/img/structure/B8699349.png)
